![molecular formula C9H6BrN B019933 6-Bromoquinoline CAS No. 5332-25-2](/img/structure/B19933.png)
6-Bromoquinoline
Overview
Description
6-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromoquinoline can be synthesized through several methods. One common method involves the bromination of quinoline using bromine in the presence of a catalyst. Another method includes the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride, followed by cyclization to form this compound .
Industrial Production Methods: For industrial production, the process typically involves the bromination of quinoline under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as acetic acid, with the temperature carefully regulated to avoid over-bromination .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoline undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid and potassium permanganate.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2,3-pyridinedicarboxylic acid.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Bromoquinoline is primarily recognized for its role in synthesizing biologically active compounds. The quinoline ring structure is prevalent in numerous pharmacologically active agents, including antimalarial and anticancer drugs.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, 6-bromo-5-nitroquinoline has shown high antiproliferative and cytotoxic effects against various cancer cell lines. The introduction of substituents like morpholine or piperazine enhances its biological activity through nucleophilic substitution reactions, leading to the synthesis of morpholinyl and piperazinyl quinolines with promising anticancer properties .
Antiviral and Antiparasitic Properties
Quinoline derivatives, including those derived from this compound, have been extensively studied for their antiviral and antiparasitic activities. Notably, compounds like chloroquine, which contain the quinoline moiety, are used in treating malaria and other viral infections. Research indicates that modifications on the quinoline ring can lead to enhanced efficacy against various pathogens .
Synthetic Applications
The versatility of this compound in synthetic chemistry is notable. It serves as a key intermediate in the synthesis of various functionalized quinolines.
Synthesis of Functionalized Quinoline Derivatives
The activation of this compound through nitration allows for subsequent nucleophilic substitution reactions. This method has been utilized to synthesize polyfunctionalized quinolines that exhibit significant biological activity. For example, the nitration of this compound followed by reactions with nucleophiles such as morpholine results in high-yield synthesis of morpholinyl derivatives .
Reaction Type | Starting Material | Product | Yield |
---|---|---|---|
Nitration | This compound | 6-Bromo-5-nitroquinoline | Quantitative |
Nucleophilic Substitution | 6-Bromo-5-nitroquinoline | Morpholinyl quinolines | 98% |
Nucleophilic Substitution | 6-Bromo-5-nitroquinoline | Piperazinyl quinolines | 87% |
Coupling Reagent in Organic Synthesis
This compound is utilized as a coupling reagent in organic synthesis, facilitating the formation of complex molecules through various coupling reactions . Its ability to participate in cross-coupling reactions makes it a valuable reagent in synthetic methodologies.
Material Sciences
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material sciences. Its derivatives can be employed in creating novel materials with specific electronic properties.
Photonic Applications
Research indicates that quinoline derivatives can exhibit photonic properties suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural modifications on the quinoline ring can enhance their luminescent properties, making them candidates for advanced material applications .
Case Studies
Several studies have documented the synthesis and application of derivatives from this compound:
- Case Study 1: A study synthesized morpholinyl- and piperazinyl-substituted quinolines from 6-bromo-5-nitroquinoline, demonstrating significant cytotoxicity against cancer cell lines .
- Case Study 2: Research on quinolone-modified natural products illustrated how structural modifications could enhance pharmacological properties against various diseases, including cancer and infections .
Mechanism of Action
The mechanism of action of 6-bromoquinoline involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 3-Bromoquinoline
- 4-Bromoquinoline
- 5-Bromoquinoline
- 7-Bromoquinoline
- 8-Bromoquinoline
Comparison: 6-Bromoquinoline is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. For example, 3-bromoquinoline and 4-bromoquinoline have different reactivity patterns due to the different positions of the bromine atom on the quinoline ring .
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
6-Bromoquinoline is a derivative of quinoline that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, along with its derivatives, has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key findings from recent research, including data tables and case studies.
Overview of Quinoline Derivatives
Quinoline and its derivatives are known for their wide range of biological activities. The structural features of quinolines allow for modifications that can enhance their pharmacological profiles. The introduction of bromine at the 6-position of the quinoline ring is particularly significant, as it can influence the compound's reactivity and biological activity.
Anticancer Activity
This compound and its derivatives have been shown to exhibit anticancer properties. A notable study demonstrated that 6-bromo-5-nitroquinoline (a derivative of this compound) displayed high antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cytotoxicity in these cells.
- Case Study : In a study involving over one hundred quinoline analogues, this compound derivatives were tested against various cancer cell lines. The results indicated that compounds with nitro substitutions exhibited enhanced antiproliferative activity compared to their non-nitro counterparts .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that this compound possesses significant activity against various bacterial strains, including those resistant to conventional antibiotics.
- Data Summary : A comparative analysis of antimicrobial activity showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against several pathogens, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 4 | Staphylococcus aureus |
6-Bromo-5-nitroquinoline | 2 | Escherichia coli |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in inflammation regulation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Modifications at various positions on the quinoline ring can lead to significant changes in activity.
Properties
IUPAC Name |
6-bromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIHYLCUKYCKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063788 | |
Record name | Quinoline, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-25-2 | |
Record name | 6-Bromoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5332-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BROMOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS7HD5UJ94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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